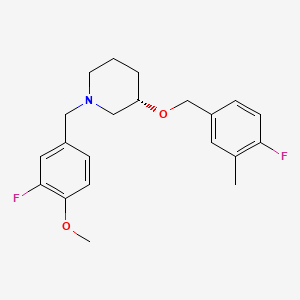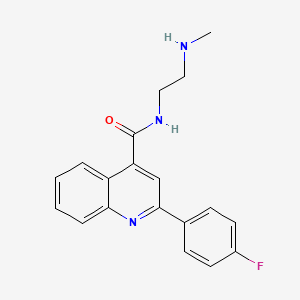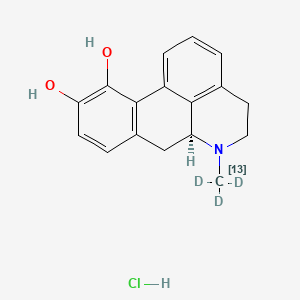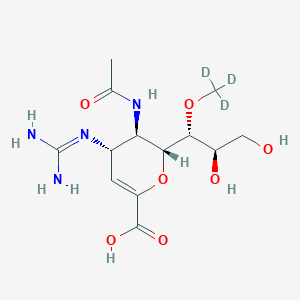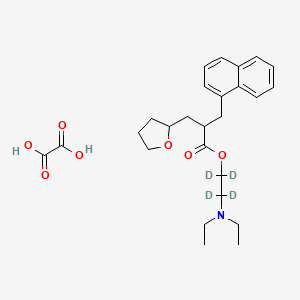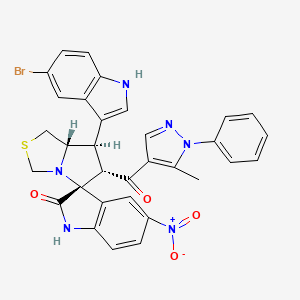
Antibacterial agent 94
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 94 is a synthetic compound designed to combat bacterial infections. It is part of a class of compounds known for their ability to inhibit bacterial growth and proliferation. This agent is particularly effective against a broad spectrum of bacterial strains, making it a valuable tool in the fight against bacterial diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 94 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at each stage to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more reactive intermediates that can further react to form complex structures, while reduction typically results in simpler, more stable compounds.
Applications De Recherche Scientifique
Antibacterial Agent 94 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of various functional groups on antibacterial activity.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 94 involves the inhibition of essential bacterial processes. It targets specific enzymes and proteins that are crucial for bacterial survival and replication. By binding to these molecular targets, the compound disrupts the normal functioning of the bacterial cell, leading to cell death. The pathways involved include the inhibition of cell wall synthesis, protein synthesis, and DNA replication.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Targets bacterial DNA gyrase, preventing DNA replication.
Uniqueness: Antibacterial Agent 94 is unique in its broad-spectrum activity and its ability to overcome certain bacterial resistance mechanisms. Unlike some other antibacterial agents, it remains effective against a wide range of bacterial strains, including those that have developed resistance to other drugs.
Propriétés
Formule moléculaire |
C21H21FO4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-[(E)-2-(2-fluorophenyl)ethenyl]-2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C21H21FO4/c1-13(2)8-11-16-18(26-3)12-15(19(20(16)23)21(24)25)10-9-14-6-4-5-7-17(14)22/h4-10,12,23H,11H2,1-3H3,(H,24,25)/b10-9+ |
Clé InChI |
MFKZKBCPPHOYBX-MDZDMXLPSA-N |
SMILES isomérique |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2F)OC)C |
SMILES canonique |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2F)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
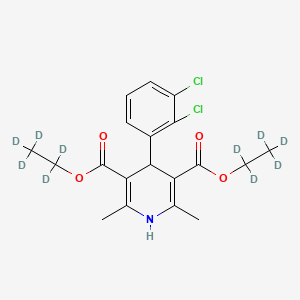
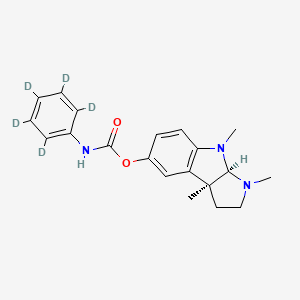
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


